2-(5-Cyclopropylthiophen-2-YL)acetic acid
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Overview
Description
2-(5-Cyclopropylthiophen-2-YL)acetic acid is an organic compound with the molecular formula C₉H₁₀O₂S. This compound features a thiophene ring substituted with a cyclopropyl group and an acetic acid moiety. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopropylthiophen-2-YL)acetic acid typically involves the cyclization of appropriate precursors. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P₄S₁₀) as a sulfurizing agent .
Industrial Production Methods
Industrial production of thiophene derivatives, including this compound, often involves large-scale condensation reactions under controlled conditions. These methods ensure high yields and purity of the final product. The use of microwave irradiation and metal-free synthesis methods has also been explored to enhance the efficiency of these reactions .
Chemical Reactions Analysis
Types of Reactions
2-(5-Cyclopropylthiophen-2-YL)acetic acid undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic reagents like bromine (Br₂) and chlorinating agents are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted thiophene derivatives .
Scientific Research Applications
2-(5-Cyclopropylthiophen-2-YL)acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(5-Cyclopropylthiophen-2-YL)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of enzymes or receptors involved in various biological processes. For example, thiophene derivatives have been identified as inhibitors of microsomal prostaglandin E synthase-1 (mPGES-1), which plays a role in inflammation and cancer . The compound’s effects are mediated through its binding to the active site of the target enzyme, leading to the inhibition of its activity .
Comparison with Similar Compounds
Similar Compounds
2-(Thiophen-2-yl)acetic acid: A similar compound with a thiophene ring but without the cyclopropyl group.
3-Phenylpropanoic acid: Another compound used as a chemical platform for developing inhibitors.
Uniqueness
2-(5-Cyclopropylthiophen-2-YL)acetic acid is unique due to the presence of the cyclopropyl group, which can influence its biological activity and chemical reactivity. This structural feature can enhance the compound’s binding affinity to specific molecular targets, making it a valuable compound for drug development and other applications .
Properties
Molecular Formula |
C9H10O2S |
---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-(5-cyclopropylthiophen-2-yl)acetic acid |
InChI |
InChI=1S/C9H10O2S/c10-9(11)5-7-3-4-8(12-7)6-1-2-6/h3-4,6H,1-2,5H2,(H,10,11) |
InChI Key |
IJIDZABACSXARK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC=C(S2)CC(=O)O |
Origin of Product |
United States |
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